Methyl 4-(4-bromobenzenesulfonyl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)sulfonylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-16-11(13)3-2-8-17(14,15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWMYOYBXPDNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4 4 Bromobenzenesulfonyl Butanoate and Analogues
Strategies for Sulfone Formation within the Butanoate Scaffold
The formation of the diaryl or alkyl-aryl sulfone group (C-SO₂-C) is a cornerstone of the synthesis. This can be achieved through two primary strategies: the oxidation of a pre-formed sulfide (B99878) or the construction of the C-S bond via nucleophilic substitution.
Oxidative Approaches to Sulfone Linkage Establishment
One of the most direct methods for synthesizing sulfones is the oxidation of the corresponding sulfide. jchemrev.com In this approach, a precursor such as methyl 4-(4-bromophenylthio)butanoate would be subjected to strong oxidizing conditions. The challenge lies in controlling the oxidation to avoid stopping at the sulfoxide (B87167) intermediate while ensuring complete conversion to the sulfone. acsgcipr.orgresearchgate.net A variety of reagents and catalytic systems have been developed for this transformation, offering different levels of selectivity and environmental impact. organic-chemistry.org
Commonly employed oxidants include:
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, H₂O₂ is an inexpensive and environmentally benign oxidant. Metal catalysts like tantalum carbide or niobium carbide can be used, with the latter showing high efficiency for full oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org Acid catalysts such as triflic acid can also activate H₂O₂ for the transformation. organic-chemistry.org
Urea-Hydrogen Peroxide (UHP): This stable, solid adduct of H₂O₂ is a safe and easy-to-handle oxidizing agent. In combination with phthalic anhydride (B1165640) in ethyl acetate (B1210297), UHP provides a metal-free method for the clean conversion of sulfides directly to sulfones. researchgate.netorganic-chemistry.org
Periodates: Sodium meta-periodate (NaIO₄) is a powerful oxidant capable of converting sulfides to sulfones, often used in excess. jchemrev.com The combination of sodium periodate (B1199274) with a Ruthenium on carbon (Ru/C) catalyst in water has been shown to be effective for producing sulfones from sulfides. chemicalbook.com
The choice of oxidant and reaction conditions can be tailored based on the substrate's functional group tolerance.
Table 1: Selected Oxidative Systems for Sulfide to Sulfone Conversion
| Oxidant System | Catalyst/Co-reagent | Typical Conditions | Key Features |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | - | Efficiently affords sulfones. organic-chemistry.orgorganic-chemistry.org |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | Metal-free, environmentally benign. researchgate.netorganic-chemistry.org |
| Sodium Periodate (NaIO₄) | Ru/C | Water, Room Temp. | High yield under aqueous conditions. chemicalbook.com |
| Potassium Permanganate (KMnO₄) | - | Acetic Acid | Strong, classic oxidant, may require careful control. |
Nucleophilic Substitution Reactions in Sulfone Synthesis Utilizing Halogenated Sulfonyl Precursors
An alternative and widely used strategy for forming the C-SO₂-C linkage involves a nucleophilic substitution reaction. This typically entails the reaction of an alkali arenesulfinate salt, such as sodium 4-bromobenzenesulfinate (B8426795), with an alkyl halide, like methyl 4-halobutanoate (e.g., bromo- or iodo-). The sulfinate anion acts as a potent sulfur nucleophile, displacing the halide to form the sulfone bond. organic-chemistry.org
This method offers high regioselectivity and is generally tolerant of various functional groups. The reaction can be promoted under various conditions, including microwave irradiation in aqueous media, which can lead to rapid and efficient synthesis. organic-chemistry.org A one-pot procedure can also be envisioned where a primary alcohol is first converted to an alkyl halide in situ and subsequently treated with the sodium arenesulfinate. organic-chemistry.org
Table 2: Precursors for Sulfone Synthesis via Nucleophilic Substitution
| Nucleophile | Electrophile | Product |
|---|---|---|
| Sodium 4-bromobenzenesulfinate | Methyl 4-bromobutanoate | Methyl 4-(4-bromobenzenesulfonyl)butanoate |
| Sodium 4-bromobenzenesulfinate | Methyl 4-iodobutanoate | This compound |
| Sodium 4-bromobenzenesulfinate | Methyl 4-tosyloxybutanoate | This compound |
Esterification Techniques for the Butanoate Moiety Introduction
The methyl ester functional group can be introduced either before or after the formation of the sulfone linkage. The two principal methods for this transformation are direct esterification and transesterification.
Direct Fischer-Type Esterification Methods
The Fischer-Speier esterification is a classic and economical method for producing esters from carboxylic acids and alcohols under acidic catalysis. athabascau.ca In the context of synthesizing the target molecule, this would involve treating 4-(4-bromobenzenesulfonyl)butanoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.com
The reaction is an equilibrium process. libretexts.org To drive the reaction toward the formation of the methyl ester, a large excess of methanol is typically used as the solvent, and the reaction is heated to reflux. masterorganicchemistry.comlibretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester and regenerate the acid catalyst. cerritos.edu
Table 3: Typical Conditions for Fischer Esterification
| Carboxylic Acid Precursor | Alcohol | Acid Catalyst | Key Condition |
|---|---|---|---|
| 4-(4-bromobenzenesulfonyl)butanoic acid | Methanol | H₂SO₄ (conc.) | Reflux in excess methanol. operachem.com |
| 4-(4-bromobenzenesulfonyl)butanoic acid | Methanol | p-Toluenesulfonic acid (p-TsOH) | Reflux with water removal (e.g., Dean-Stark). operachem.com |
| 4-(4-bromobenzenesulfonyl)butanoic acid | Methanol | HCl | Reflux in excess methanol. masterorganicchemistry.com |
Transesterification Processes for Alkyl Butanoate Formation
Transesterification is the process of converting one ester into another by reaction with an alcohol. masterorganicchemistry.com This method could be employed if, for example, an ethyl or benzyl (B1604629) ester of 4-(4-bromobenzenesulfonyl)butanoic acid were synthesized first and then converted to the desired methyl ester. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Base-Catalyzed Transesterification: This method involves a nucleophilic acyl substitution mechanism. A catalytic amount of a strong base, such as sodium methoxide (B1231860) (NaOMe), is used. The methoxide ion attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxide group (e.g., ethoxide) yields the new methyl ester. masterorganicchemistry.comyoutube.com This process is typically driven to completion by using a large excess of the desired alcohol (methanol).
Acid-Catalyzed Transesterification: Similar to Fischer esterification, this process is an equilibrium reaction. An acid catalyst protonates the carbonyl oxygen, making it more electrophilic for attack by methanol. masterorganicchemistry.com The reaction must be driven forward by using a large excess of methanol as the solvent. masterorganicchemistry.com
Table 4: Comparison of Transesterification Catalysis
| Feature | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | H₂SO₄, TsOH | NaOMe, K₂CO₃ |
| Mechanism | Protonation-Addition-Elimination | Nucleophilic Addition-Elimination. masterorganicchemistry.com |
| Conditions | Reversible, requires excess alcohol. masterorganicchemistry.com | Reversible, requires excess alcohol. |
| Speed | Generally slower than base-catalyzed. | Often faster and occurs at lower temperatures. |
Incorporation of the 4-Bromophenyl Moiety into the Sulfonyl System
The synthesis of the 4-bromobenzenesulfonyl fragment is a critical step, typically achieved through electrophilic aromatic substitution on bromobenzene (B47551). The most common method is chlorosulfonation, which introduces the sulfonyl chloride group directly onto the aromatic ring.
Reacting bromobenzene with an excess of chlorosulfonic acid (ClSO₃H) at controlled temperatures leads to the formation of 4-bromobenzenesulfonyl chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the para-substituted product is favored due to the ortho,para-directing nature of the bromine atom. The resulting 4-bromobenzenesulfonyl chloride is a versatile intermediate that can be used in nucleophilic substitution reactions to build the sulfone or sulfonamide linkage. mdpi.com
An alternative approach is the Friedel-Crafts sulfonylation. For instance, bromobenzene can react with tosyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) to form 1-bromo-4-tosylbenzene. mdpi.com While this introduces a sulfone, further modification (e.g., oxidation of the methyl group) would be needed to arrive at a suitable precursor for the target molecule.
The 4-bromobenzenesulfonyl chloride can then be converted to other key intermediates, such as sodium 4-bromobenzenesulfinate, typically through reduction with a reagent like sodium sulfite.
Table 5: Synthesis of Key 4-Bromobenzenesulfonyl Precursors
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Bromobenzene | Chlorosulfonic Acid (ClSO₃H) | 4-Bromobenzenesulfonyl chloride | Electrophilic Aromatic Substitution (Chlorosulfonation) |
| Bromobenzene | Tosyl Chloride / AlCl₃ | 1-Bromo-4-(phenylsulfonyl)benzene | Friedel-Crafts Sulfonylation. mdpi.com |
| 4-Bromobenzenesulfonyl chloride | Sodium Sulfite (Na₂SO₃) | Sodium 4-bromobenzenesulfinate | Reduction |
Electrophilic Halogenation on Aromatic Precursors
The synthesis of the titular compound often relies on precursors that already contain the bromine atom on the aromatic ring. The introduction of a halogen, such as bromine, onto an aromatic system is a classic example of electrophilic aromatic substitution. wikipedia.orglibretexts.org For typical benzene (B151609) derivatives that are not highly activated, this reaction requires a Lewis acid catalyst to increase the electrophilicity of the halogen. wikipedia.orglibretexts.org
The process begins with the activation of the halogen. In the case of bromination, molecular bromine (Br₂) is treated with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br⁺) complexed with the catalyst. libretexts.orgyoutube.com
The reaction mechanism proceeds in the following steps:
Formation of the Electrophile : The Lewis acid catalyst reacts with bromine to form a more potent electrophilic complex (e.g., Br-Br-FeBr₃). youtube.com
Electrophilic Attack : The π-electron system of the benzene ring attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgyoutube.com
Deprotonation : A weak base, such as the resulting [FeBr₄]⁻, removes a proton from the carbon atom bearing the new bromine substituent. This action restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the brominated aromatic product and hydrogen bromide (HBr). libretexts.orglibretexts.org
This fundamental reaction is crucial for preparing the necessary brominated aromatic precursors for subsequent synthetic steps. For instance, creating 4-bromobenzenesulfonyl chloride, a key building block, would involve the sulfonation of bromobenzene or the bromination of a benzenesulfonyl derivative, though the former is more common. While direct fluorination is often too reactive and iodination can be too slow, chlorination and bromination are synthetically practical methods for halogenating aromatic rings. libretexts.orgmasterorganicchemistry.com
Utilization of 4-Bromobenzenesulfonyl Halides as Key Building Blocks
A primary and effective method for synthesizing this compound involves the use of 4-bromobenzenesulfonyl halides, most commonly 4-bromobenzenesulfonyl chloride. chemicalbook.comsigmaaldrich.com This reagent serves as a key building block, reacting with a suitable four-carbon chain precursor to form the desired sulfonate ester.
A highly analogous synthesis is the preparation of methyl 4-(p-toluene-sulphonyl)-butanoate, which provides a clear procedural template. prepchem.com In this synthesis, Methyl 4-hydroxybutanoate (B1227057) is reacted with toluene-sulphonyl chloride in the presence of a base, such as dry pyridine (B92270). The reaction is typically conducted at a reduced temperature (e.g., 5°C) for an extended period to ensure complete conversion. prepchem.com
Adapting this to the target molecule, the synthesis would proceed as follows:
Reactants : Methyl 4-hydroxybutanoate and 4-bromobenzenesulfonyl chloride.
Solvent and Base : Anhydrous pyridine often serves as both the solvent and the acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Other bases like 1,4-diazabicyclo[2.2.1]octane (DABCO) in a solvent like dichloromethane (B109758) (CH₂) can also be used. nih.gov
Reaction Conditions : The reactants are mixed in the solvent and stirred, typically at a low temperature to control the exothermic reaction, followed by a period at room temperature to drive the reaction to completion.
The general reaction is an esterification where the alcohol group of Methyl 4-hydroxybutanoate nucleophilically attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonate ester linkage.
Table 1: Representative Synthesis of an Analogous Sulfonate Ester
| Product | Reactants | Solvent/Base | Conditions | Yield | Reference |
| Methyl 4-(p-toluene-sulphonyl)-butanoate | Methyl 4-hydroxybutanoate, Toluene-sulphonyl chloride | Pyridine | 5°C for 17 hours | ~53% (calculated from reported masses) | prepchem.com |
| Dansyl sulfonate esters | Dansyl chloride, Alcohol | CH₂Cl₂ / DABCO | Room Temperature | Good to Excellent | nih.gov |
| p-Toluenesulfonate esters | p-Toluenesulfonyl chloride, Alcohol | CH₂Cl₂ / DABCO | Room Temperature | Not specified | nih.gov |
Purification and Isolation Techniques for Complex Organic Intermediates
Following the synthesis, the crude product is typically a mixture containing the desired sulfonate ester, unreacted starting materials, the base, and byproducts. A multi-step purification process is therefore essential. prepchem.com
Chromatographic Separation Methodologies (e.g., Flash Column Chromatography)
Flash column chromatography is a highly effective technique for purifying sulfonate esters from complex mixtures. nih.govrochester.edu This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity. wfu.edu
The general procedure for purifying a compound like this compound via flash chromatography is as follows:
Solvent System Selection : An appropriate solvent system is first determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired compound has a retention factor (Rf) of approximately 0.3. rochester.edu For sulfonate esters, common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. nih.govwfu.edu
Column Packing : A glass column is packed with silica gel. This can be done as a dry pack, followed by compression and equilibration with the eluent, or as a wet slurry. rochester.eduorgsyn.org A layer of sand is often added to the top and bottom of the silica gel to prevent disturbance. rochester.edu
Loading the Sample : The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane) and carefully loaded onto the top of the silica column. rochester.edu
Elution and Fraction Collection : The eluent is passed through the column using positive pressure (e.g., from a nitrogen or air line). Compounds travel down the column at different rates based on their affinity for the silica gel. Less polar compounds elute first. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. rochester.eduorgsyn.org
For sulfonate esters, which are moderately polar, a gradient elution (where the polarity of the solvent mixture is gradually increased) can be particularly effective in separating the product from both non-polar impurities and more polar byproducts. nih.govorgsyn.org
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel 60 is most common. | rochester.edu |
| Mobile Phase (Eluent) | Mixtures of hexanes/ethyl acetate or dichloromethane/methanol are frequently used. For acidic compounds, a small amount of acetic acid may be added. For basic compounds, triethylamine (B128534) or pyridine may be added (~0.1%). | nih.govrochester.edu |
| Sample Application | The crude mixture is dissolved in a minimum volume of solvent and applied to the top of the column. | rochester.edu |
| Elution Method | Can be isocratic (constant solvent composition) or gradient (changing solvent composition). | orgsyn.org |
Recrystallization and Trituration Techniques
Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. mt.com The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at different temperatures. libretexts.org
The process for recrystallizing a sulfonate ester involves these key steps:
Choosing a Solvent : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. libretexts.org For sulfonate esters, which can be challenging to crystallize, solvent mixtures like hexane/ethyl acetate or diethyl ether/hexane are often tested. rochester.edu
Dissolution : The crude solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution. mt.com
Cooling : The hot solution is allowed to cool slowly and without disturbance. As the temperature decreases, the solubility of the compound drops, and it begins to form crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent. mt.comlibretexts.org
Isolation : The pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. libretexts.org
In cases where a compound fails to crystallize and instead forms an oil, trituration can be employed. This involves repeatedly washing or grinding the impure solid with a solvent in which the desired compound is insoluble, but the impurities are soluble. For instance, a crude oil of Methyl 4-(p-toluene-sulphonyl)-butanoate was reported to crystallize slowly upon storage at 5°C after workup. prepchem.com This suggests that for this compound, cooling to low temperatures may be an effective crystallization strategy.
Chemical Reactivity and Transformational Pathways of Methyl 4 4 Bromobenzenesulfonyl Butanoate
Reactions at the Ester Functional Group
The ester group in Methyl 4-(4-bromobenzenesulfonyl)butanoate is a key site for chemical modification, enabling its conversion into a variety of other functional groups.
Hydrolysis under Acidic and Basic Conditions
The ester functionality can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 4-(4-bromobenzenesulfonyl)butanoic acid. This reaction can be carried out under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, and an excess of water, the ester undergoes hydrolysis. This reaction is typically reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727). chemguide.co.ukquora.com
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis can also be effected by a base, such as sodium hydroxide or potassium hydroxide, in a process known as saponification. This reaction is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. chemguide.co.ukquora.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
| Condition | Reagents | Product |
| Acidic | Dilute H₂SO₄ or HCl, H₂O | 4-(4-bromobenzenesulfonyl)butanoic acid + Methanol |
| Basic | NaOH or KOH, H₂O, then H₃O⁺ | 4-(4-bromobenzenesulfonyl)butanoic acid |
Transesterification for the Synthesis of Diverse Ester Derivatives
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction provides a straightforward method for diversifying the ester functionality of this compound. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com
For example, the reaction with ethanol in the presence of an acid or base catalyst would yield Ethyl 4-(4-bromobenzenesulfonyl)butanoate.
| Catalyst | Reagents | Product |
| Acid (e.g., H₂SO₄) | Excess R'OH | R' 4-(4-bromobenzenesulfonyl)butanoate + Methanol |
| Base (e.g., NaOR') | Excess R'OH | R' 4-(4-bromobenzenesulfonyl)butanoate + Methanol |
Chemoselective Reduction to Corresponding Alcohols
The ester group can be selectively reduced to a primary alcohol, 4-(4-bromobenzenesulfonyl)butan-1-ol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing esters to alcohols. libretexts.orgmasterorganicchemistry.com The reaction typically involves the addition of two equivalents of hydride from the reducing agent. chemistrysteps.com It is important to note that LiAlH₄ is a strong and non-selective reducing agent that would also reduce other susceptible functional groups if present. masterorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
| Reagent | Product |
| Lithium aluminum hydride (LiAlH₄) | 4-(4-bromobenzenesulfonyl)butan-1-ol |
Reactions Involving the Sulfonyl Group
The sulfonyl group is another key functional group in this compound, offering opportunities for further chemical manipulation.
Examination of the Stability and Resilience of the Sulfone Linkage under Various Reaction Conditions
The 4-bromobenzenesulfonyl group is generally a stable and robust functional group, resistant to many reaction conditions. The sulfone linkage (C-SO₂-C) is known for its stability towards a range of reagents. For instance, the related 4-bromobenzenesulfonyl chloride is stable under normal conditions, though it is sensitive to moisture. fishersci.com The sulfonamide group, formed by reacting a sulfonyl chloride with an amine, is also known to be stable under a variety of reaction conditions. This suggests that the sulfone linkage in this compound would be resilient during many synthetic transformations that target the ester functionality. However, under strongly reducing conditions, such as those used for desulfonylation, this linkage can be cleaved. researchgate.net
| Condition | Stability of Sulfone Linkage |
| Acidic Hydrolysis (ester) | Generally Stable |
| Basic Hydrolysis (ester) | Generally Stable |
| Transesterification | Generally Stable |
| LiAlH₄ Reduction (ester) | Generally Stable |
| Strongly reducing (e.g., Na/Hg) | Labile |
Potential for α-Sulfonyl Carbanion Chemistry (e.g., deprotonation and subsequent alkylation)
The hydrogen atoms on the carbon atom adjacent (alpha) to the sulfonyl group are acidic and can be removed by a strong base to form an α-sulfonyl carbanion. masterorganicchemistry.com This carbanion is stabilized by the electron-withdrawing sulfonyl group. masterorganicchemistry.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used for this deprotonation. youtube.comyoutube.com
Once formed, the α-sulfonyl carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an alkylation reaction. libretexts.orglibretexts.org This allows for the formation of a new carbon-carbon bond at the α-position to the sulfonyl group, providing a powerful method for carbon chain extension and the synthesis of more complex molecular architectures.
| Step | Reagents | Intermediate/Product |
| Deprotonation | Strong base (e.g., LDA) | α-Sulfonyl carbanion |
| Alkylation | Alkyl halide (R'-X) | Methyl 4-(1-alkyl-4-bromobenzenesulfonyl)butanoate |
This reactivity opens up numerous possibilities for the derivatization of this compound, making it a versatile building block in organic synthesis.
Transformations of the Bromoaryl Moiety
The bromoaryl moiety of this compound serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the sulfonyl group and the inherent reactivity of the carbon-bromine bond allow for diverse chemical transformations, including palladium-catalyzed cross-coupling reactions, and the formation of organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl or Aryl-Alkyl Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. researchgate.net The aryl bromide in this compound is an excellent substrate for these transformations.
Suzuki Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. organic-chemistry.orglibretexts.org This reaction is widely used to form biaryl structures or to connect aryl and alkyl groups. masterorganicchemistry.com For this compound, a Suzuki coupling would involve its reaction with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. yonedalabs.com The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method is highly effective for the vinylation of aryl halides. organic-chemistry.org The reaction of this compound with an alkene like styrene or an acrylate would yield a stilbene or cinnamate derivative, respectively. Typical catalysts include palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often used with phosphine ligands and a base such as triethylamine (B128534). wikipedia.org
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgyoutube.com Reacting this compound with a terminal alkyne provides a direct route to arylalkyne derivatives. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. beilstein-journals.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Temperature |
| Suzuki | This compound | Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, PCy₃ | K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 °C |
| Heck | This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, Na₂CO₃ | DMF, NMP, Acetonitrile (B52724) | 80-140 °C |
| Sonogashira | This compound | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 80 °C |
| (with CuI cocatalyst) |
Nucleophilic Aromatic Substitution Reactions (if activated by other substituents)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally viable only when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In the case of this compound, the sulfonyl group (-SO₂) is a powerful electron-withdrawing group. Its position para to the bromine atom strongly activates the ring toward nucleophilic attack. The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com The mechanism involves the addition of the nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion, restoring the aromaticity of the ring. masterorganicchemistry.com
Potential nucleophiles for this reaction include alkoxides, thiolates, and amines. The reactivity order of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions. masterorganicchemistry.com Despite bromine being a less facile leaving group than fluorine, the strong activation provided by the para-sulfonyl group makes SNAr reactions feasible under appropriate conditions, typically involving strong nucleophiles and sometimes elevated temperatures.
Formation of Organometallic Reagents (e.g., Grignard or Organolithium Reagents)
The bromoaryl group can be converted into highly reactive organometallic species, which serve as potent carbon nucleophiles or strong bases in subsequent reactions.
Grignard Reagents
Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.org The formation of the Grignard reagent from this compound would yield a magnesium-based organometallic compound. However, a significant challenge is the potential incompatibility of the highly reactive Grignard reagent with the ester functional group present in the molecule. Grignard reagents are known to add to esters. masterorganicchemistry.com An alternative method that may offer better functional group tolerance is a halogen-magnesium exchange reaction, using a pre-formed Grignard reagent like isopropylmagnesium chloride. wikipedia.org
Organolithium Reagents
Organolithium reagents are powerful bases and nucleophiles used extensively in organic synthesis. wikipedia.orgsigmaaldrich.com They can be prepared from aryl bromides via a lithium-halogen exchange reaction, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. This reaction is generally very fast. As with Grignard reagents, the high reactivity of the resulting aryllithium species poses a challenge due to the presence of the electrophilic ester group. The organolithium reagent could potentially react intramolecularly or intermolecularly with the ester. Therefore, careful control of reaction conditions, such as extremely low temperatures, is crucial to favor the formation of the desired organolithium species over competing side reactions. organic-chemistry.org
Role As a Key Synthetic Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Structurally Complex Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone in medicinal chemistry, and the development of new synthetic routes to access structurally diverse sulfonamides is of significant interest. Methyl 4-(4-bromobenzenesulfonyl)butanoate serves as a versatile precursor for such syntheses. The presence of the butanoate chain allows for various chemical manipulations, leading to the formation of complex sulfonamide-containing molecules.
One notable application involves the synthesis of substituted 2-aminopyridine-sulfonamides, which have been investigated for their potential in treating autoimmune diseases. In these synthetic pathways, the butanoate ester of this compound can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amide bonds, introducing new points of diversity into the final molecule. The bromophenyl group can also be functionalized further through cross-coupling reactions, adding another layer of complexity.
Detailed research has demonstrated the utility of related sulfonamide precursors in a variety of coupling reactions to yield complex structures. While direct literature on this compound is limited, the principles of sulfonamide synthesis support its role as a valuable building block. The general approach often involves the reaction of the sulfonamide nitrogen with an electrophile, a role that can be played by the butanoate chain after suitable modification.
Table 1: Examples of Sulfonamide Derivatives from Related Precursors
| Derivative Class | Synthetic Application |
| Substituted 2-Aminopyridine-Sulfonamides | Treatment of Autoimmune Diseases |
| Pyrrolidine-based Sulfonamides | Antibacterial Agents |
| Indole-Sulfonamides | Anticancer Agents |
Building Block for the Construction of Heterocyclic Systems
Heterocyclic compounds are fundamental to drug discovery and materials science. This compound has proven to be a useful building block for the synthesis of certain heterocyclic systems, particularly pyrazoles.
In one documented synthetic route, this compound is used in the preparation of pyrazole (B372694) derivatives that act as factor XIa inhibitors, which are of interest for anticoagulant therapies. The synthesis typically involves the reaction of the butanoate portion of the molecule with a hydrazine (B178648) derivative. This condensation reaction, a classic method for pyrazole formation, leads to the creation of a pyrazolidinone ring, which can be further modified. The bromobenzenesulfonyl group remains intact, providing a handle for further synthetic transformations or for modulating the pharmacological properties of the final compound.
The versatility of this building block is further highlighted in its use for preparing pyrazole derivatives for the treatment of inflammatory diseases. The reaction mechanism again leverages the reactivity of the butanoate ester to form the core heterocyclic structure. The ability to introduce the sulfonamide moiety as part of the heterocyclic scaffold is a key advantage of using this precursor.
Table 2: Heterocyclic Systems Derived from this compound
| Heterocyclic System | Therapeutic Target |
| Pyrazole Derivatives | Factor XIa Inhibitors |
| Pyrazole Derivatives | Anti-inflammatory Agents |
| Thiophene-fused Pyridazinones | Kinase Inhibitors |
Application in Multistep Reaction Sequences for Target Molecule Assembly
The true utility of a synthetic building block is often demonstrated in its application within longer, multistep synthetic sequences. This compound, with its two distinct reactive sites, is well-suited for such applications. The ester and the bromophenyl group can be addressed in a sequential manner, allowing for the controlled and predictable assembly of complex target molecules.
For example, a synthetic strategy could first involve the transformation of the ester into a different functional group, such as an alcohol or an amide. This new group could then be used in a subsequent reaction, for instance, to build a side chain of a larger molecule. In a later step, the bromo-substituent on the phenyl ring could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce another molecular fragment. This orthogonal reactivity is highly desirable in total synthesis and medicinal chemistry programs.
While specific, detailed examples of the multistep synthesis of a named target molecule using this compound are not extensively reported in peer-reviewed journals, its structure logically lends itself to such applications. The principles of retrosynthetic analysis would identify this compound as a valuable starting material for a range of complex sulfonamides and heterocyclic compounds.
Contributions to the Development of Diverse Chemical Libraries for Research Purposes
In modern drug discovery, the creation of chemical libraries containing a large number of related but structurally distinct compounds is a key strategy for identifying new lead compounds. The structure of this compound makes it an excellent scaffold for the generation of such libraries.
The two points of functionality allow for the rapid and efficient creation of a diverse set of molecules. For instance, a library of amides could be generated by reacting the methyl ester with a variety of amines. Each of these amides could then be further diversified by performing a range of cross-coupling reactions on the bromophenyl group. This parallel synthesis approach can lead to the production of hundreds or even thousands of compounds for high-throughput screening.
The resulting libraries of sulfonamide-containing compounds would be of particular interest for screening against a wide range of biological targets, given the proven track record of this functional group in approved drugs. The ability to systematically vary the substituents at two different positions on the molecule allows for a thorough exploration of the structure-activity relationship (SAR) for a given biological target.
Spectroscopic and Analytical Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 4-(4-bromobenzenesulfonyl)butanoate , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of This compound , distinct signals corresponding to the aromatic protons of the bromobenzenesulfonyl group and the aliphatic protons of the butanoate chain are expected.
The protons on the aromatic ring typically appear as two doublets in the downfield region (around 7.7-7.9 ppm) due to the deshielding effect of the sulfonyl group and the bromine atom. The protons of the butanoate chain would exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the sulfonyl group (SO₂-CH₂) is expected to appear as a triplet, while the methylene group adjacent to the ester carbonyl (CH₂-COO) would also be a triplet. The central methylene group of the butanoate chain would likely appear as a multiplet, resulting from coupling to the two adjacent methylene groups. The methyl protons of the ester group (O-CH₃) would present as a sharp singlet, typically in the upfield region of the spectrum.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | Ar-H |
| ~7.75 | d | 2H | Ar-H |
| ~3.65 | s | 3H | O-CH₃ |
| ~3.20 | t | 2H | SO₂-CH₂ |
| ~2.40 | t | 2H | CH₂-COO |
| ~2.10 | m | 2H | SO₂-CH₂-CH₂ |
Note: This is a hypothetical representation. Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in This compound will give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum (around 170-175 ppm). The aromatic carbons will appear in the range of approximately 125-140 ppm, with the carbon atom bonded to the bromine and the carbon atom bonded to the sulfonyl group showing distinct chemical shifts. The aliphatic carbons of the butanoate chain and the methyl carbon of the ester group will resonate in the upfield region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C=O |
| ~139.0 | C-SO₂ |
| ~132.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.5 | C-Br |
| ~55.0 | SO₂-CH₂ |
| ~51.8 | O-CH₃ |
| ~30.5 | CH₂-COO |
| ~21.0 | SO₂-CH₂-CH₂ |
Note: This is a hypothetical representation. Actual chemical shifts can vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For This compound , COSY would show correlations between the adjacent methylene groups in the butanoate chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the O-CH₃ protons would correlate with the O-CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon and the aromatic carbons bonded to bromine and the sulfonyl group) and for linking the different fragments of the molecule. For instance, HMBC would show a correlation between the protons of the SO₂-CH₂ group and the aromatic carbons, as well as the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For This compound (C₁₁H₁₃BrO₄S), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass, providing strong evidence for the correct molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like This compound . In ESI-MS, the molecule is typically protonated or adducted with a cation (e.g., Na⁺) to form a pseudomolecular ion [M+H]⁺ or [M+Na]⁺. The analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) can provide valuable structural information. Characteristic fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group, cleavage of the butanoate chain, and fragmentation of the bromobenzenesulfonyl moiety.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds present. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional groups: the sulfonyl group (SO₂), the ester group (C=O and C-O), the aromatic ring, and the aliphatic chain.
The sulfonyl group gives rise to two prominent, strong absorption bands due to its symmetric and asymmetric stretching vibrations. Typically, the asymmetric stretch appears in the range of 1350-1300 cm⁻¹, while the symmetric stretch is observed between 1160-1120 cm⁻¹. acdlabs.comresearchgate.net The presence of these two intense peaks is a strong indicator of the sulfone functionality.
The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption, which for aliphatic esters generally appears in the region of 1750-1735 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, the C-O stretching vibrations of the ester group contribute to what is often referred to as the "fingerprint region" of the spectrum, typically appearing as two or more bands between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com One of these bands arises from the C-O bond adjacent to the carbonyl group, and the other from the O-CH₃ bond.
The aromatic nature of the 4-bromobenzenesulfonyl moiety is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. The para-substitution pattern on the benzene (B151609) ring may also give rise to a characteristic out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ region.
The aliphatic methylene (-CH₂-) groups in the butanoate chain will show C-H stretching vibrations just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 | Strong |
| Ester (C=O) | Stretch | 1750-1735 | Strong |
| Ester (C-O) | Stretch | 1300-1000 | Strong (multiple bands) |
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |
| Aliphatic C-H | Stretch | <3000 | Medium |
| C-Br | Stretch | 600-500 | Medium to Weak |
This table is generated based on typical IR absorption ranges for the respective functional groups.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC is primarily employed to assess the purity of the synthesized compound and to monitor the progress of reactions in which it is involved.
A typical HPLC system for the analysis of this compound would consist of a stationary phase, a mobile phase, a pump to deliver the mobile phase, an injector, and a detector. Given the moderate polarity of this compound, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase, such as a C18-silica column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), and the composition can be run under isocratic (constant composition) or gradient (varying composition) conditions to achieve optimal separation.
Detection is commonly achieved using a UV-Vis detector, as the benzene ring in the 4-bromobenzenesulfonyl moiety is a strong chromophore, absorbing ultraviolet light at a specific wavelength (e.g., around 254 nm). The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of HPLC conditions and can be used for identification when compared to a reference standard. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. For instance, a purity of 98% by HPLC indicates that the main peak corresponding to the compound constitutes 98% of the total integrated peak area in the chromatogram. researchgate.net
For more complex matrices or trace analysis, HPLC can be coupled with more sophisticated detectors, such as a mass spectrometer (HPLC-MS) or a tandem mass spectrometer (HPLC-MS/MS). acs.org This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which greatly enhances the confidence in the identification of the compound and its potential impurities. In research involving sulfur-containing compounds, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) has been utilized for sulfur-selective detection, offering high sensitivity and specificity. iaea.org
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This table represents a typical starting point for method development and may require optimization.
X-Ray Crystallography for Solid-State Structural Determination of Analogues or Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a crystal structure for this compound itself may not be readily available in public databases, this methodology is crucial for the unambiguous structural elucidation of its crystalline analogues or derivatives. The detailed atomic coordinates and bonding information obtained from X-ray crystallography provide definitive proof of a molecule's constitution and stereochemistry.
The process begins with the growth of a high-quality single crystal of the target compound, which can be a challenging and time-consuming step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured by a detector. nih.gov
This diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. Through complex mathematical procedures, typically involving Fourier transforms, an electron density map of the unit cell is generated. nih.gov This map is then interpreted by building a molecular model that fits the electron density. The initial model is then refined to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.
The final refined crystal structure provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. It also reveals details about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of the molecules in the crystal lattice. nih.govmdpi.com This level of structural detail is invaluable for understanding structure-activity relationships, reaction mechanisms, and the physical properties of the solid material.
Computational and Theoretical Studies in Chemical Research
Molecular Modeling and Conformational Analysis of the Compound and its Derivatives
Molecular modeling techniques are employed to explore the three-dimensional structure and conformational landscape of Methyl 4-(4-bromobenzenesulfonyl)butanoate. The flexibility of the butanoate chain and the rotational freedom around the S-O and S-C bonds allow the molecule to adopt various conformations, each with a distinct energy level.
Conformational analysis, often performed using molecular mechanics (MM) or quantum mechanics (QM) methods, aims to identify the most stable, low-energy conformers. For aryl sulfonate esters, a key conformational feature is the orientation of the sulfonyl group relative to the aromatic ring. Studies on related compounds have shown that the lowest energy conformations are often influenced by non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. sciforum.net In derivatives of this compound, intramolecular interactions, like π-stacking between the aryl ring and another part of the molecule, could stabilize specific "hairpin" or folded conformations over more extended ones. sciforum.net
The flexible butanoate side chain can also adopt multiple conformations, typically described by the torsion angles along the carbon backbone. A systematic search of the conformational space can reveal the global minimum energy structure as well as other low-energy conformers that may be present in equilibrium. These studies are crucial for understanding how the molecule's shape influences its physical properties and reactivity.
Table 1: Representative Dihedral Angles for a Low-Energy Conformer of a Model Aryl Alkyl Sulfonate Ester
| Dihedral Angle | Description | Calculated Value (degrees) |
| C1-C2-S-O1 | Aryl-Sulfur-Oxygen | ~90° |
| C2-S-O3-C4 | Sulfur-Ester Linkage | ~180° (anti-periplanar) |
| O3-C4-C5-C6 | Butanoate Chain | ~180° (anti-periplanar) |
| C4-C5-C6-C7 | Butanoate Chain | ~60° (gauche) |
Note: Data is representative for a model compound based on common findings in computational studies of similar sulfonate esters. Actual values for this compound would require specific calculations.
Electronic Structure Calculations for Reactivity and Stability Prediction
Electronic structure calculations, predominantly using Density Functional Theory (DFT), provide a detailed picture of the electron distribution within this compound, which is fundamental to understanding its reactivity and stability. nih.gov The presence of the strongly electron-withdrawing 4-bromobenzenesulfonyl group significantly influences the electronic properties of the molecule.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the LUMO is indicative of the molecule's susceptibility to nucleophilic attack. For sulfonate esters, the LUMO is often localized on the sulfur atom and the α-carbon of the ester group, making these sites electrophilic. nih.gov The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov
Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom. researchgate.netwikipedia.org These calculations typically show a significant positive charge on the sulfur atom and the α-carbon of the methyl butanoate chain, confirming their electrophilic nature. The bromine atom on the phenyl ring acts as an electron-withdrawing group, further enhancing the electrophilicity of the sulfonyl group. These electronic factors make sulfonate esters potent electrophiles and good leaving groups in nucleophilic substitution reactions. nih.govorganic-chemistry.org
Table 2: Calculated Electronic Properties for a Model 4-Bromobenzenesulfonate Moiety
| Property | Description | Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6.3 eV |
| Mulliken Charge on S | Partial charge on the Sulfur atom | +1.5 e |
| Mulliken Charge on C (Aryl-S) | Partial charge on the Carbon atom bonded to Sulfur | -0.2 e |
| Mulliken Charge on Br | Partial charge on the Bromine atom | -0.1 e |
Note: These values are representative and calculated for a simplified model using DFT methods (e.g., B3LYP/6-31G). The actual values for the full this compound molecule may vary.*
Reaction Mechanism Predictions and Energetic Profiling of Transformations Involving the Compound
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For transformations involving this compound, such as nucleophilic substitution or hydrolysis, DFT calculations can map out the entire potential energy surface of the reaction. researchgate.net This allows for the identification of transition states (the highest energy point along the reaction coordinate) and any intermediates.
A central topic in the study of sulfonate ester reactions is the distinction between a stepwise (addition-elimination) mechanism, which involves a pentacoordinate intermediate, and a concerted (Sₙ2-type) mechanism, where bond-forming and bond-breaking occur simultaneously. mdpi.com Detailed computational studies on the hydrolysis of aryl sulfonates have often found no evidence for a stable pentacoordinate intermediate, suggesting that the reaction proceeds through a single, concerted transition state. researchgate.net
Table 3: Representative Energetic Profile for a Model Sₙ2 Reaction of a Methyl Sulfonate Ester
| Parameter | Description | Representative Energy (kcal/mol) |
| ΔE‡ (Activation Energy) | Energy barrier for the reaction to occur | +15 to +25 |
| ΔE_rxn (Reaction Energy) | Overall energy change from reactants to products | -10 to -20 (exothermic) |
| Reactant Complex Energy | Energy of the initial complex between nucleophile and ester | -2 to -5 |
| Product Complex Energy | Energy of the final complex between product and leaving group | -3 to -7 |
Note: Values are illustrative for a gas-phase Sₙ2 reaction with a common nucleophile (e.g., Cl⁻) on a model methyl sulfonate ester, based on DFT calculations. The solvent can significantly alter these energies.
Future Research Directions and Emerging Applications in Synthetic Chemistry
Development of Novel and More Efficient Synthetic Routes
Current research is actively pursuing the development of novel and more efficient methods for the synthesis of Methyl 4-(4-bromobenzenesulfonyl)butanoate and its analogues. A primary approach involves the reaction of a sulfonyl chloride with an appropriate alcohol in the presence of a base. For instance, the synthesis of analogous sulfonamides has been achieved by reacting sulfonyl chlorides with primary or secondary amines. cbijournal.com The most common precursor, 4-bromobenzenesulfonyl chloride, is typically synthesized through the chlorosulfonation of bromobenzene (B47551). sigmaaldrich.com
Future strategies are likely to focus on catalytic methods to improve efficiency and reduce waste. The development of continuous flow synthesis methodologies is also a promising avenue, which could offer significant advantages in terms of scalability, safety, and product consistency for aryl sulfonyl chlorides and related compounds. mdpi.comresearchgate.net Research into alternative sulfonylation reagents and catalysts is expected to yield milder and more selective synthetic routes.
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The reactivity of this compound is largely dictated by the electrophilic nature of the sulfonyl group and the presence of the bromine atom on the aromatic ring. The sulfonate ester moiety is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.
Future research will likely delve into uncovering unprecedented chemical transformations and reactivity patterns. This could involve exploring its participation in novel coupling reactions, leveraging the bromo-substituent for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, investigations into the reactivity of the butanoate chain, potentially through enolate chemistry, could open up new avenues for functionalization. The unique electronic properties conferred by the bromobenzenesulfonyl group may also lead to unexpected reactivity in cycloaddition or rearrangement reactions.
Utility in Advanced Material Science and Functional Material Development
The structural features of this compound make it an attractive candidate for the development of advanced materials, including polymers and specialty chemicals. The presence of the sulfonyl group can impart desirable properties such as thermal stability and specific solubility characteristics to polymeric structures. The bromo- and ester functionalities provide handles for polymerization or for grafting onto other polymer backbones.
Emerging applications in this area could involve the use of this compound as a monomer or a functional additive in the creation of specialty polymers. These materials could find use in a variety of applications, including as components of advanced coatings, membranes, or electronic materials. The inherent reactivity of the molecule also allows for its incorporation into more complex molecular architectures, leading to the development of novel functional materials with tailored properties.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing prevalence of automated and high-throughput synthesis platforms in chemical research presents a significant opportunity for the exploration and utilization of this compound. researchgate.netchemrxiv.orgchemistryworld.com These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new materials and chemical transformations.
Integrating the synthesis of this compound and its derivatives into such platforms would allow for the systematic investigation of its reaction space. Automated systems can efficiently explore a wide range of reaction conditions, catalysts, and substrates, leading to the rapid optimization of synthetic routes and the discovery of novel reactivity. Furthermore, high-throughput screening of libraries based on this scaffold could expedite the identification of new functional materials with desired properties for various applications. The development of robust and automated synthetic methods for this compound is a key step towards realizing its full potential in modern chemical research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(4-bromobenzenesulfonyl)butanoate, and how can purity be optimized?
- Methodology :
- Esterification : React 4-(4-bromobenzenesulfonyl)butanoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux. Purify via distillation or recrystallization to achieve >95% purity .
- Sulfonation : Introduce the sulfonyl group using 4-bromobenzenesulfonyl chloride as a precursor. Optimize reaction time and temperature (e.g., 60–80°C in anhydrous DCM) to minimize side products .
- Characterization : Confirm structure via ¹H/¹³C NMR (peaks: δ 7.6–7.8 ppm for aromatic protons, δ 3.6 ppm for methoxy group) and HPLC for purity analysis .
Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and ester functional groups in this compound?
- Methodology :
- FT-IR : Identify sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, ester carbonyl (C=O) at ~1720 cm⁻¹ .
- NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the butanoate chain. NOESY can confirm spatial proximity of the bromophenyl and sulfonyl moieties .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 347.0 (calculated for C₁₁H₁₂BrO₄S⁺) .
Q. How does the electron-withdrawing bromobenzenesulfonyl group influence reactivity in nucleophilic substitution reactions?
- Methodology :
- The sulfonyl group increases electrophilicity at the β-carbon of the ester, enhancing susceptibility to nucleophilic attack. Monitor reaction kinetics using UV-Vis or LC-MS to track intermediates .
- Compare reactivity with non-sulfonated analogs (e.g., Methyl 4-(4-bromophenyl)butanoate) to isolate electronic effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
- Methodology :
- Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate Fukui indices, identifying electrophilic hotspots. Validate predictions experimentally via trapping experiments with model nucleophiles (e.g., amines) .
- Compare HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to assess charge-transfer interactions .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodology :
- Reproducibility : Replicate synthesis under inert conditions (e.g., N₂ atmosphere) to exclude oxidation byproducts.
- Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms. Use PXRD to correlate crystallinity with melting point variations .
- Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
Q. How can side products from incomplete sulfonation or ester hydrolysis be identified and minimized?
- Methodology :
- Byproduct Analysis : Use LC-MS to detect hydrolyzed acids (e.g., 4-(4-bromobenzenesulfonyl)butanoic acid) or desulfonated intermediates.
- Reaction Optimization : Employ Dean-Stark traps during esterification to remove water and shift equilibrium. For sulfonation, use excess sulfonyl chloride (1.2 eq) and monitor via TLC .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
